molecular formula C8H14O B1658552 Oxirane, cyclohexyl-, (S)- CAS No. 61393-19-9

Oxirane, cyclohexyl-, (S)-

Cat. No.: B1658552
CAS No.: 61393-19-9
M. Wt: 126.2 g/mol
InChI Key: NPRYHWFMGPYJIY-MRVPVSSYSA-N
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Description

Oxirane, cyclohexyl-, (S)-, also known as (S)-Cyclohexyl oxirane, is a chiral epoxide. Epoxides are three-membered cyclic ethers containing an oxygen atom bonded to two carbon atoms. The chiral nature of this compound means it has a specific spatial arrangement, making it significant in stereochemistry and various chemical applications.

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: The synthesis of oxiranes typically involves the reaction of alkenes with peroxycarboxylic acids, such as meta-chloroperbenzoic acid (MCPBA).

    Industrial Production: On an industrial scale, epoxides like (S)-Cyclohexyl oxirane can be produced through the catalytic oxidation of alkenes using air or oxygen.

Types of Reactions:

    Ring-Opening Reactions: Oxiranes are highly reactive due to the ring strain in the three-membered ring. .

    Oxidation and Reduction: Oxiranes can be oxidized to form diols or reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (S)-Cyclohexyl oxirane primarily involves nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile involved . The strained ring structure of the epoxide makes it highly reactive, facilitating these reactions.

Comparison with Similar Compounds

    Aziridines: These are three-membered ring structures containing nitrogen instead of oxygen.

    Cyclopropanes: These are three-membered carbon rings that can undergo ring-opening reactions under specific conditions.

Uniqueness:

Properties

IUPAC Name

(2S)-2-cyclohexyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRYHWFMGPYJIY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466023
Record name Oxirane, cyclohexyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61393-19-9
Record name (2S)-2-Cyclohexyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61393-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, cyclohexyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2-cyclohexyl-, (2S)
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

Sodium hydride (4.5 g, 187.5 mmol) and trimethylsulfoxonium iodide (41.25 g, 187.5 mmol) were combined in a 3-neck flask equipped with a mechanical stirrer and an addition funnel. Dimethyl sulfoxide (DMSO) was added slowly, over a 30 min period, until 200 mL had been added. Gas was evolved throughout the addition. A solution of cyclohexane carboxaldehyde (21.8 mL, 180 mmol) in 50 mL of DMSO was added dropwise to the reaction mixture over a 15 min period. The reaction mixture was heated to 55° C. and stirred at 55° C. for 30 min. The reaction mixture was cooled to ambient temperature and poured into 500 mL of water. The aqueous solution was extracted with 3×100 mL of diethyl ether. The combined ether extracts were washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was distilled (44° C., 0.1 mm) to give 14 g (62% yield) of 1-cyclohexyl ethylene oxide as a clear colorless liquid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
41.25 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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